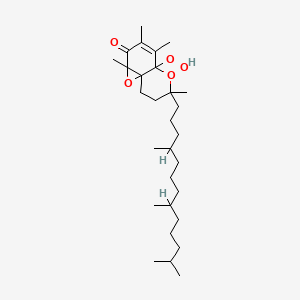

Epoxytocopherone

Description

Properties

IUPAC Name |

4a-hydroperoxy-1a,3,4,6-tetramethyl-6-(4,8,12-trimethyltridecyl)-7,8-dihydrooxireno[2,3-e]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O5/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-26(7)18-19-28-27(8,33-28)25(30)23(5)24(6)29(28,32-26)34-31/h20-22,31H,9-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDAVYLKBDZWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(C3(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(C1=O)(O3)C)OO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926138 | |

| Record name | 4a-Hydroperoxy-1a,3,4,6-tetramethyl-6-(4,8,12-trimethyltridecyl)-7,8-dihydro-1aH,6H-oxireno[e][1]benzopyran-2(4aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128442-18-2 | |

| Record name | Epoxytocopherone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128442182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a-Hydroperoxy-1a,3,4,6-tetramethyl-6-(4,8,12-trimethyltridecyl)-7,8-dihydro-1aH,6H-oxireno[e][1]benzopyran-2(4aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis Strategies for Epoxytocopherone

Precursor Compounds and Starting Materials in Epoxytocopherone Synthesis

The foundation of this compound synthesis lies in the availability of suitable starting materials, particularly derivatives of α-tocopherol, the most biologically active form of vitamin E. fao.org

The principal starting material for the synthesis of this compound is α-tocopherol or its derivatives. mdpi.com α-Tocopherol possesses a chromanol ring and a phytyl tail, which provides the basic structure for the subsequent chemical modifications. fao.org The synthesis of synthetic α-tocopherol itself, often a precursor for further reactions, is achieved industrially by the condensation of trimethylhydroquinone (B50269) and isophytol. researchgate.netgoogle.com This foundational molecule can then be subjected to specific reactions to introduce the epoxide functionality. Derivatives of α-tocopherol are employed to facilitate the epoxidation process and to potentially enhance the stability or reactivity of the molecule during synthesis. mdpi.com

Beyond the core tocopherol structure, the synthesis relies on specific reagents to facilitate the transformation. The direct precursor to the epoxidation reaction is a tocopherol derivative containing a double bond at the site where the epoxide ring will be formed. The oxidation of α-tocopherol can lead to several products, including tocopherylquinones and epoxy-tocopherylquinones, indicating a complex oxidative pathway where this compound is an intermediate or product. researchgate.netahajournals.org The essential precursors and reagents are summarized in the table below.

| Precursor/Reagent | Role in Synthesis | Reference |

| α-Tocopherol | Primary starting material and structural backbone. | |

| Trimethylhydroquinone | A key building block for the synthesis of the α-tocopherol chromanol ring. | researchgate.netgoogle.com |

| Isophytol | Provides the phytyl side chain in the synthesis of α-tocopherol. | researchgate.netgoogle.com |

| Peroxyacids (e.g., mCPBA) | Reagents that act as oxygen donors to form the epoxide ring. | saskoer.ca |

| Inert Solvents (e.g., Dichloromethane) | Provide a medium for the reaction while remaining non-reactive. | nih.gov |

Utilization of α-Tocopherol Derivatives

Reaction Pathways for Epoxide Group Introduction

The critical step in synthesizing this compound is the introduction of the three-membered ether ring, the epoxide, onto the tocopherol molecule. This is typically achieved through controlled oxidation reactions.

A prevalent and effective method for forming epoxides from alkenes is through the use of peroxyacids (also known as peracids). saskoer.ca This reaction involves the transfer of an oxygen atom from the peroxyacid to the double bond of the alkene in a single, concerted step. leah4sci.comresearchgate.net This method is widely applied in organic synthesis due to its reliability and stereospecific nature, where the stereochemistry of the starting alkene is retained in the epoxide product. saskoer.caresearchgate.net

Among the various peroxyacids, meta-chloroperoxybenzoic acid (mCPBA) is one of the most commonly used reagents for the epoxidation of tocopherol derivatives. saskoer.ca The reaction with mCPBA is efficient and proceeds via a concerted mechanism where the alkene's pi bond attacks the electrophilic oxygen of the peroxyacid. leah4sci.com This initiates a cyclic flow of electrons, resulting in the formation of the epoxide and a carboxylic acid by-product (meta-chlorobenzoic acid). leah4sci.com The stability and commercial availability of mCPBA make it a favored choice in many synthetic applications. core.ac.uk

To ensure high yield and selectivity for this compound, the reaction conditions must be carefully controlled. The epoxidation reaction, particularly with peracids, is often exothermic, necessitating measures to prevent thermal runaway and the formation of unwanted side products. researchgate.net

Key reaction parameters include:

Temperature: Low temperatures are typically employed to manage the reaction's exothermicity and enhance selectivity. For instance, similar epoxidation reactions using mCPBA are conducted on ice. nih.gov

Solvent: The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758), which dissolves the reactants but does not participate in the reaction. nih.gov

Reagent Stoichiometry: The molar ratio of the peracid to the tocopherol derivative is a critical factor that is optimized to maximize the conversion to the desired epoxide. researchgate.net

Besides chemical oxidation with reagents like mCPBA, other oxidative methods such as UV irradiation in the presence of oxygen can also generate this compound from α-tocopherol. This highlights that the formation of this compound is a result of oxidative stress conditions on its parent compound.

| Parameter | Condition | Purpose | Reference |

| Reagent | Meta-Chloroperoxybenzoic Acid (mCPBA) | Oxygen source for epoxide formation. | core.ac.uk |

| Temperature | Low (e.g., on ice) | To control exothermicity and prevent side reactions. | nih.gov |

| Solvent | Inert (e.g., Dichloromethane) | To dissolve reactants without interference. | nih.gov |

| Control | Gradual addition of reagents | To manage reaction rate and heat generation. | researchgate.net |

Controlled Oxidative Reaction Conditions

Solvent Selection and Optimization

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, product distribution, and the stability of both reactants and products. The epoxidation of α-tocopherol is typically an oxidation reaction, and the solvent medium can affect the activity of the oxidizing agent and the pathway of the reaction.

Research into the oxidation of α-tocopherol and related compounds has shown that solvent polarity plays a crucial role. Studies on the antioxidant activity of α-tocopherol, a precursor reaction to its oxidation, indicate that aprotic solvents are generally preferred over protic solvents. nih.gov The antioxidant activity of α-tocopherol was found to be higher in solvents like acetonitrile (B52724) and hexane (B92381) compared to protic solvents such as ethanol (B145695) and methanol (B129727). nih.gov This is attributed to the hydrogen bonding between the protic solvent and the phenolic group of α-tocopherol, which can reduce its reactivity. nih.gov However, in some cases, the presence of a protic co-solvent can be beneficial. One study noted that the oxidation of α-tocopherol with t-butyl hydroperoxide in chloroform (B151607) was sluggish, but the addition of a small amount of ethanol initiated the reaction, leading to the formation of several oxidation products. nih.gov

For the epoxidation of chromene structures, which form the core of tocopherols (B72186), solvents such as dichloromethane and benzene/acetone mixtures are commonly employed. nih.gov In an effort to develop "greener" synthesis protocols, acetonitrile has been identified as a promising alternative, providing a good balance between reaction conversion and selectivity in the oxidative coupling of related compounds. nih.gov The optimization of solvent systems often involves screening a variety of solvents with different dielectric constants and hydrogen bonding capabilities to find the ideal medium that maximizes the yield of the desired this compound isomer while minimizing side reactions.

Table 1: Effect of Solvent on the Antioxidant Activity of α-Tocopherol (A Precursor Reaction to Epoxidation) This table is representative of findings on how solvent choice affects the reactivity of the α-tocopherol molecule.

| Solvent | Type | Relative Antioxidant Activity | Reference |

|---|---|---|---|

| Acetonitrile | Aprotic | High | nih.gov |

| Hexane | Aprotic | High | nih.gov |

| Ethanol | Protic | Lower | nih.gov |

| Methanol | Protic | Lower | nih.gov |

Temperature Regulation for Selectivity

Temperature is a fundamental parameter in chemical synthesis that directly controls reaction kinetics. In the synthesis of this compound, temperature regulation is paramount for achieving selectivity and preventing thermal degradation of the starting material and product. researchgate.net α-Tocopherol is known to be sensitive to heat, with its degradation rate increasing significantly at elevated temperatures. researchgate.netlsu.edu Studies have shown a marked degradation of α-tocopherol at temperatures between 180-260°C. researchgate.net The stability is also dependent on the reaction environment; for instance, α-tocopherol degradation is inhibited when heating is performed under an inert nitrogen atmosphere, indicating an oxidative degradation mechanism. researchgate.net

For many selective organic transformations, including epoxidations, lower reaction temperatures are often employed. uea.ac.uk Running reactions at reduced temperatures can favor a specific reaction pathway, especially when multiple products are possible and are energetically similar. acs.org This increased selectivity at lower temperatures helps to minimize the formation of undesired by-products, such as α-tocopherylquinone or dimeric structures, leading to a purer product and simplifying downstream purification processes. acs.orgresearchgate.net The oxidative degradation of tocopherols is also influenced by the oxidation of fatty acids, with degradation increasing at higher temperatures and in the presence of high oxygen concentrations. Therefore, careful control of the temperature profile is a key strategy for the selective synthesis of this compound.

Table 2: Influence of Temperature on α-Tocopherol Degradation in an Oil Medium This table illustrates the general principle of increased degradation at higher temperatures, a key consideration for synthesis.

| Temperature (°C) | Heating Time (min) | Degradation of α-Tocopherol | Reference |

|---|---|---|---|

| 180 | 60 | Significant loss observed | lsu.edu |

| 240 | - | Marked degradation | researchgate.net |

Advanced Synthetic Methodologies

To improve the efficiency, safety, and scalability of this compound synthesis, researchers are exploring advanced methodologies beyond traditional batch chemistry.

Continuous Flow Reactor Systems for this compound Production

Continuous flow chemistry offers several advantages for the synthesis of complex molecules, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and potential for automation and scalability. researchgate.net This technology has been successfully applied to the synthesis of various complex natural products and active pharmaceutical ingredients. researchgate.net

In the context of this compound, the application of continuous flow reactors is highly relevant. Research has demonstrated the successful asymmetric epoxidation of chromene derivatives, the core structure of tocopherols, in continuous flow systems. beilstein-journals.orgd-nb.info One approach involves using a homogeneous manganese-salen catalyst supported on a dendritic polymer within a continuous membrane flow reactor. d-nb.info This setup allows for the continuous removal of the epoxide product while retaining the high-molecular-weight catalyst in the reactor. d-nb.info Another strategy utilizes catalysts immobilized on a solid support, such as silica, packed into a column. beilstein-journals.org The reactant solution flows through the column, and the reaction occurs on the surface of the catalyst, allowing for easy separation of the product and reuse of the catalyst. beilstein-journals.org These methods provide excellent control over reaction parameters like temperature and residence time, leading to consistent product quality and high throughput, making them attractive for the industrial production of this compound and its analogues. beilstein-journals.orgd-nb.info

Stereoselective Synthesis Approaches for this compound Isomers

The epoxidation of the double bond in the chromene ring of α-tocopherol can result in different stereoisomers. Achieving control over this stereochemistry is a significant challenge and a key goal in modern synthetic chemistry. Asymmetric epoxidation, which favors the formation of one enantiomer over the other, is crucial for producing specific, biologically active isomers.

Significant progress has been made in the asymmetric epoxidation of unfunctionalized and electron-rich olefins, particularly chromene derivatives. nih.govgoogle.com Chiral manganese (Mn)-salen complexes have emerged as highly effective catalysts for these transformations. nih.govgoogle.com Using readily available oxidants like sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide (H₂O₂), these catalysts can achieve excellent enantioselectivities, with reported enantiomeric excess (ee) values often exceeding 95%. nih.govgoogle.com For instance, the epoxidation of 6-cyano-2,2-dimethylchromene, a close analogue to the reactive part of tocopherol, yielded the corresponding epoxide with an ee of 97%. google.com

The catalyst's structure, including the substituents on the salen ligand, and the reaction conditions (solvent, temperature, additives) can be fine-tuned to optimize the stereochemical outcome. ethz.chudg.edu More advanced strategies include the use of photoswitchable catalysts, where the chirality of the catalyst, and thus the enantiomer of the product formed, can be controlled by irradiating the reaction mixture with light of different wavelengths. nih.gov These stereoselective approaches provide powerful tools for the synthesis of specific, enantiomerically pure this compound isomers.

Table 3: Examples of Stereoselective Epoxidation of Chromene Derivatives This table summarizes findings for the epoxidation of the core ring system of tocopherols, demonstrating the feasibility of stereocontrol.

| Catalyst System | Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Mn-salen Complex | 6-Cyano-2,2-dimethylchromene | NaOCl/NaOH | 97% | google.com |

| Bis-amino-bis-pyridine Mn Complex | 2,2-dimethyl-2H-chromene-6-carbonitrile | Sodium Percarbonate | 95% | nih.gov |

| Chiral Mn-salen Complex | Chromene derivatives | H₂O₂ / N-methylimidazole | High | researchgate.net |

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is an important area of research for exploring structure-activity relationships and developing new compounds with unique properties.

Strategies for Structural Modification

Strategies for the structural modification of this compound can be approached in two primary ways: by first synthesizing an this compound and then performing further chemical reactions, or by starting with a modified tocopherol derivative and then carrying out the epoxidation step.

A key reaction for modifying the epoxide itself is the ring-opening of the oxirane. This can be achieved by reacting the this compound with various nucleophiles. For example, in the field of biolubricants, epoxidized vegetable oils undergo ring-opening reactions with alcohols or carboxylic acids (e.g., oleic acid) to introduce new functional groups and create more complex polyfunctional molecules. researchgate.net This strategy could be directly applied to this compound to introduce new ester or ether linkages, thereby altering its polarity and other physicochemical properties.

Alternatively, modifications can be made to other parts of the molecule. For instance, the synthesis of vitamin E succinate (B1194679) is a well-established process where the hydroxyl group on the chroman ring is esterified with succinic anhydride. academie-sciences.fr A similar esterification could potentially be performed on this compound, provided the reaction conditions are mild enough to preserve the epoxide ring. Furthermore, analogues can be created by starting with different tocopherol isomers (e.g., γ-tocopherol) or synthetic tocopherol-like structures, and then performing the epoxidation reaction to generate a diverse library of this compound analogues for further study. acs.org

Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, referring to the transformation of one functional group into another. solubilityofthings.comtgc.ac.in This strategy is pivotal for creating complex molecules from simpler precursors by altering the reactivity and properties of the molecule at specific stages of a synthetic pathway. solubilityofthings.com In the context of this compound synthesis, FGI primarily involves the strategic oxidation of the chromanol ring system present in tocopherols.

Several oxidative strategies can be employed to achieve this interconversion. One common laboratory method is the reaction of a tocopherol derivative with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is typically performed in an inert solvent at low temperatures to control selectivity and minimize side reactions.

Alternatively, the formation of epoxytocopherones can occur through radical-mediated oxidation pathways. The reaction of α-tocopherol with lipid peroxyl radicals (LOO·) is a key process. skinident.worldahajournals.org This pathway proceeds through a tocopheroxyl radical (TO·) intermediate. skinident.worldgerli.com This radical can then react further to yield various oxidized products, including unstable 8a-hydroperoxy-epoxytocopherones. skinident.worldahajournals.org These intermediates can subsequently rearrange or hydrolyze to form more stable epoxytocopherones and their related quinone epoxides. skinident.worldahajournals.org The initial oxidation products, such as 8a-(lipid-dioxy)-α-tocopherones, are often precursors that hydrolyze to α-tocopherylquinone. researchgate.netresearchgate.net Another pathway yields isomeric 2,3- and 5,6-epoxy-α-tocopherylquinones. researchgate.netresearchgate.net

The table below summarizes the key functional group transformations in the synthesis of this compound and related products.

| Starting Functional Group(s) | Resulting Functional Group(s) | Reaction Type | Example Reagents/Conditions |

| Phenol, Alkene (in Chromanol Ring) | Ketone, Epoxide | Epoxidation/Oxidation | meta-chloroperoxybenzoic acid (m-CPBA) |

| Phenol (in Chromanol Ring) | Phenoxyl Radical | Radical Formation | Reaction with peroxyl radicals (LOO·) |

| Tocopheroxyl Radical | 8a-hydroperoxy-epoxytocopherone | Radical Coupling | Reaction with lipid peroxyl radicals (LOO·) |

| 8a-hydroperoxy-epoxytocopherone | This compound, Quinone Epoxide | Hydrolysis/Rearrangement | Acidic conditions |

| This compound | Epoxyquinone | Hydrolysis | Acidic conditions gerli.com |

Detailed research findings have elucidated the conditions for these transformations. For instance, the oxidation of α-tocopherol can be controlled to favor specific products.

| Precursor | Oxidizing Agent/System | Key Products | Research Finding |

| α-Tocopherol | meta-chloroperoxybenzoic acid (m-CPBA) | This compound | A standard method for directed epoxidation in a laboratory setting. |

| α-Tocopherol | Lipid Peroxyl Radicals (LOO·) | 8a-hydroperoxy-epoxytocopherones, Tocopheryl Quinone Epoxides (TQEs) | This pathway mimics in vivo oxidation and involves radical intermediates. skinident.worldahajournals.org |

| α-Tocopherol | 2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) | Epoxy-α-tocopherylquinones, 8a-(PC-dioxy)-α-tocopherones | Oxidation with a water-soluble radical initiator yields a mixture of oxidation products. researchgate.net |

| α-Tocopherol | Fe(III) acetylacetonate (B107027) / Cholesteryl linoleate (B1235992) hydroperoxides | Cholesteryl (8a-dioxy-α-tocopherone)-epoxyoctadecenoates | Reaction with lipid hydroperoxides in the presence of an iron chelate forms complex adducts. oup.com |

These functional group interconversions are critical for accessing this compound and understanding its formation as an oxidation product of vitamin E. The choice of synthetic strategy and the control of reaction conditions are essential for achieving the desired molecular architecture.

Biosynthetic Pathways and Metabolic Transformations of Epoxytocopherone

Endogenous Formation Pathways of Epoxytocopherone

The generation of this compound within biological systems is a consequence of the oxidative degradation of α-tocopherol. This process can be initiated by various factors that lead to an increase in reactive oxygen species or through direct exposure to certain environmental stressors.

Oxidative Stress-Induced Transformations of α-Tocopherol

Under conditions of oxidative stress, the chromanol ring of α-tocopherol becomes destabilized, leading to the formation of various oxidation products, including this compound. This transformation is a key step in the degradation pathway of vitamin E.

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism, particularly in mitochondria during ATP production. nih.gov While α-tocopherol is a potent scavenger of ROS, protecting biological membranes from lipid peroxidation, excessive ROS levels can lead to its oxidation. nih.govresearchgate.net The interaction of α-tocopherol with ROS such as the hydroxyl radical (·OH) and superoxide (B77818) anion (O₂•⁻) results in the formation of the α-tocopheroxyl radical. nih.govpnas.org This radical can then undergo further reactions, leading to the formation of various oxidation products, including this compound. The formation of this compound is considered an autoxidation reaction that competes with the peroxyl radical trapping reactions of the tocopheroxyl radical. researchgate.netacs.org

Table 1: Key Reactive Oxygen Species Involved in α-Tocopherol Oxidation

| Reactive Oxygen Species (ROS) | Description |

| Superoxide anion (O₂•⁻) | A primary ROS formed during cellular respiration. nih.gov |

| Hydroxyl radical (HO•) | A highly reactive ROS capable of damaging various cellular components. pnas.org |

| Singlet oxygen (¹O₂) | An electronically excited state of molecular oxygen that can react with various cellular components, particularly polyunsaturated fatty acids. nih.govfrontiersin.org |

Exposure to ultraviolet (UV) radiation is another significant factor that can induce the oxidation of α-tocopherol to this compound. UV light can directly lead to the degradation of α-tocopherol, particularly when it is dissolved in solvents like methanol (B129727) or hexane (B92381). lsu.eduresearchgate.net Studies have shown that UV exposure can significantly decrease the levels of α-tocopherol in various systems. lsu.edu While free α-tocopherol shows some resistance to degradation by UV light alone, its presence in a solution makes it more susceptible to photooxidation. lsu.eduresearchgate.net This process is relevant in the context of skin, where topical application of α-tocopherol is used for photoprotection. core.ac.uk

Role of Reactive Oxygen Species (ROS)

Enzymatic Systems Involved in Epoxide Formation

While the formation of this compound is often attributed to non-enzymatic autoxidation, there is growing interest in the potential role of enzymatic systems in catalyzing the epoxidation of α-tocopherol.

Research into the specific enzymes responsible for this compound biosynthesis is an emerging area. While direct evidence for a specific "this compound synthase" is limited, several enzyme families are known to catalyze epoxidation reactions. For instance, cytochrome P450 monooxygenases are well-known for their role in the metabolism of various compounds, including the hydroxylation and epoxidation of fatty acids. nih.gov Some studies have shown that certain cytochrome P450 enzymes, like CYP4F2, are involved in the ω-hydroxylation of the phytyl tail of tocopherols (B72186), which is a key step in their catabolism. It is plausible that similar enzymatic systems could be involved in the epoxidation of the chromanol ring. Fungal peroxygenases have also been shown to catalyze the epoxidation of long-chain terminal alkenes, highlighting the potential for enzymatic epoxidation in biological systems. nih.gov Further research is needed to identify and characterize the specific enzymes that may be involved in this compound formation.

The field of mechanistic enzymology aims to understand the detailed chemical steps of enzyme-catalyzed reactions. ucsb.edusynenzyme.orgfrontiersin.org For the potential enzymatic biosynthesis of this compound, the mechanism would likely involve the activation of molecular oxygen by a metallic cofactor within the enzyme's active site, followed by the transfer of an oxygen atom to the double bond in the chromanol ring of α-tocopherol. This is a common mechanism for many epoxidases. nih.gov Understanding the structure-function relationship of such enzymes would provide deeper insights into the regulation of vitamin E metabolism and the formation of its various oxidized products. synenzyme.org The study of cofactor biosynthesis and the novel chemical transformations catalyzed by enzymes in these pathways provides a foundation for understanding complex reactions like epoxidation. nih.gov

Subsequent Metabolic Fates of this compound in In Vitro Systems

Epoxide Ring Opening Reactions

Formation of Diols

The epoxide ring of this compound is susceptible to opening by oxidizing agents, leading to the formation of diols. This process, known as hydrolysis, can occur in an aqueous environment, particularly in the presence of an acid or base catalyst, to form a vicinal diol—a molecule with two hydroxyl (-OH) groups on adjacent carbons. libretexts.org The hydrolysis of the epoxide ring is a key metabolic transformation.

Reductive Metabolism to Alcohols

The reduction of the epoxide group in this compound can yield alcohols. This is a significant pathway in the metabolism of various compounds, where ketones are reduced to form chiral alcohols. nih.govnih.gov In the broader context of vitamin E metabolism, the primary oxidation product, α-tocopheryl quinone, can be reduced to a hydroquinone (B1673460), which is then further metabolized. fao.org While the specific enzymes involved in the direct reduction of the this compound epoxide to an alcohol are not fully elucidated, the reduction of quinones to hydroquinones is a known metabolic step. fao.org

Nucleophilic Substitution Reactions and Product Characterization

The epoxide ring of this compound is a key site for nucleophilic substitution reactions. In these reactions, a nucleophile, an electron-rich species, attacks the electron-deficient carbon of the epoxide ring, leading to the opening of the ring and the formation of a new bond. byjus.comwikipedia.org

Under basic conditions, nucleophiles will preferentially attack the less sterically hindered carbon of the epoxide in an SN2-like fashion. This results in an inversion of stereochemistry at the site of attack. The leaving group in this reaction is the oxygen atom of the epoxide, which becomes an alkoxide and is subsequently protonated to form an alcohol upon acidic work-up.

The characterization of products from these reactions often involves techniques like gas chromatography-mass spectrometry (GC-MS). nih.govucl.ac.uk Studies on the oxidation of α-tocopherol have identified several products, including α-tocopherolquinone, α-tocopherolhydroquinone, 2,3-epoxy-α-tocopherolquinone, and 5,6-epoxy-α-tocopherolquinone. nih.gov The presence of this compound precursors was indicated by the increased yield of these products after treatment with dilute acid. nih.gov

Cross-Referencing with Structurally Analogous Compounds for Metabolic Inference

To infer the metabolic fate of this compound, it is useful to examine the metabolism of structurally analogous compounds. The metabolism of various forms of vitamin E, including tocopherols and tocotrienols, provides a valuable framework. These compounds undergo ω-hydroxylation initiated by cytochrome P450 enzymes (specifically CYP4F2), followed by oxidation of the side chain to form hydroxychromanols and carboxychromanols. nih.gov These are then further metabolized through β-oxidation. nih.gov

Similarly, the metabolism of other lipid-soluble compounds, such as eicosanoids, involves enzymatic oxidation by cytochrome P450 enzymes to form epoxides and hydroxides. metwarebio.com These pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, highlight the general metabolic routes for oxidized lipid-soluble molecules. metwarebio.com

Mechanistic Investigations of Epoxytocopherone S Biochemical Activities

Epoxytocopherone's Interaction with Free Radical Species

The interaction of this compound with free radicals is complex, exhibiting both antioxidant and potential pro-oxidant effects depending on the cellular environment.

While generally considered to have diminished antioxidant capacity compared to its parent compound, α-tocopherol, this compound still participates in radical scavenging activities. Its mechanism of action involves the epoxide group, which can react with and neutralize free radicals.

| Reactive Oxygen Species (ROS) | Scavenging Action of this compound |

| Superoxide (B77818) Anion (O₂⁻) | Neutralizes the radical to prevent further damage. |

| Hydroxyl Radical (•OH) | Reacts with the highly reactive hydroxyl radical. |

| Peroxyl Radicals (ROO•) | Intercepts chain-carrying peroxyl radicals to inhibit lipid peroxidation. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | May participate in reactions that neutralize hydrogen peroxide. |

This table summarizes the potential scavenging actions of this compound on various reactive oxygen species based on its described antioxidant activity.

By neutralizing ROS, this compound helps protect vital cellular components from oxidative damage.

Lipids: Oxidative damage to lipids, known as lipid peroxidation, can compromise cell membrane integrity. medcraveonline.com this compound's ability to scavenge peroxyl radicals is particularly important in preventing the chain reactions of lipid peroxidation. researchgate.netucl.ac.uk

DNA: Oxidative damage to DNA can result in mutations and genomic instability, which are implicated in various diseases. chula.ac.thnih.gov One of the most common products of DNA oxidation is 8-oxo-2'-deoxyguanosine (8-oxo-dG). wikipedia.org While direct evidence for this compound's role in preventing specific DNA lesions is limited, its general ROS scavenging activity contributes to the protection of DNA from oxidative attack. kinokuniya.co.jp

| Cellular Component | Type of Oxidative Damage | Protective Role of this compound |

| Lipids | Lipid Peroxidation | Scavenges peroxyl radicals, breaking the peroxidation chain reaction. researchgate.netucl.ac.uk |

| Proteins | Carbonyl formation, amino acid modification | Reduces overall oxidative stress, thereby minimizing protein damage. nih.gov |

| DNA | Base modifications (e.g., 8-oxo-dG), strand breaks | Neutralizes ROS that can cause oxidative DNA lesions. wikipedia.orgkinokuniya.co.jp |

This table outlines the protective effects of this compound against oxidative damage to key cellular components.

Under certain conditions, some antioxidants can exhibit pro-oxidant behavior, generating reactive oxygen species instead of neutralizing them. nih.govwikipedia.org This duality is often dependent on factors such as concentration and the presence of transition metals. wikipedia.org While α-tocopherol itself can act as a pro-oxidant, the specific pro-oxidant activities of this compound are less well-characterized. However, as an oxidation product of vitamin E, it is implicated in pathways that can have pro-oxidant outcomes. For instance, the decomposition of adducts formed during its interaction with radicals can sometimes lead to the release of other reactive species. ucl.ac.uk

Antioxidant Activity Mechanisms

Scavenging of Reactive Oxygen Species

Molecular Targets and Signaling Pathways

The biochemical activities of this compound are mediated through its interaction with specific molecular targets and its influence on cellular signaling pathways related to oxidative stress.

Interactions with Specific Cellular Components in Oxidative Environments

In oxidative environments, the reactivity of this compound is largely dictated by its epoxide group. This functional group can interact with various cellular components, particularly in the presence of reactive oxygen species (ROS). The primary mechanism involves the epoxide ring reacting with free radicals, thereby neutralizing them and mitigating oxidative damage to crucial cellular macromolecules such as lipids, proteins, and DNA.

The cellular milieu under oxidative stress is characterized by an abundance of ROS, which can originate from both endogenous sources like mitochondria and exogenous factors. mdpi.comnih.gov Mitochondria, in particular, are significant contributors to ROS production, especially during processes like photorespiration in plant cells. frontiersin.org This environment provides a reactive landscape for this compound. Its molecular targets are primarily ROS and other free radicals. The interaction helps to protect cellular components from the damaging effects of oxidative stress, which can otherwise lead to cellular dysfunction and death. mdpi.com

The antioxidant activity of this compound is central to its interaction with cellular components. By scavenging free radicals, it helps to maintain the redox homeostasis of the cell. frontiersin.org This is particularly crucial in protecting the lipid bilayers of cell membranes from lipid peroxidation, a chain reaction initiated by free radicals that can compromise membrane integrity and function. mdpi.comnih.gov

Biochemical Processes Modulated by this compound in Model Systems

Modulation of Cellular Proliferation in In Vitro Studies

This compound has been observed to modulate cellular proliferation in various in vitro models. Studies have indicated that this compound can inhibit the proliferation of certain cancer cells, including breast cancer cells. This inhibitory effect on proliferation is a significant area of research, suggesting potential applications in oncology.

The modulation of cell proliferation appears to be linked to the compound's antioxidant properties. By reducing oxidative stress levels, this compound may help to limit tumor growth. For instance, in studies involving Lewis lung carcinoma cells, antioxidants have shown the potential to mitigate oxidative damage, thereby inhibiting tumor proliferation. However, the effect on cell proliferation can be complex and may depend on the specific cell type and experimental conditions. plos.orgberkeley.edunih.gov

The primary mechanism by which this compound reduces oxidative stress is through its ability to neutralize free radicals. The epoxide group is key to this antioxidant activity, reacting with and scavenging ROS. This action prevents these reactive species from damaging cellular components like DNA, proteins, and lipids.

In cellular models, oxidative stress is often induced to study the protective effects of antioxidant compounds. This stress can be generated by various means, leading to an overproduction of ROS and an imbalance in the cellular redox state. mdpi.comnih.gov this compound, by acting as a free radical scavenger, helps to restore this balance. This protective role is crucial in preventing the cascade of events that can lead to cellular damage and apoptosis. mdpi.com The antioxidant system of a cell, which includes enzymes and small molecules, works to counteract ROS, and compounds like this compound can supplement these endogenous defenses. mdpi.comresearchgate.net

Induction of Apoptosis via Lipid Peroxidation Products in Cell Lines

This compound may play a role in inducing apoptosis, or programmed cell death, in certain cell lines, particularly cancer cells. This process is thought to be mediated through mechanisms involving lipid peroxidation products. Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive products that can trigger apoptotic signaling pathways. researchgate.netmdpi.comfrontiersin.org

The accumulation of lipid peroxidation products can lead to organelle dysfunction and initiate non-apoptotic cell death as well. mdpi.com However, under certain conditions, these products can specifically activate apoptotic pathways. researchgate.net This suggests a potential therapeutic application for compounds that can modulate these processes in cancer cells.

The initiation of the apoptotic cascade by lipid peroxidation products is a complex process involving multiple signaling pathways. researchgate.netnih.gov Apoptosis can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. wikipedia.orgmdpi.comnih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. wikipedia.orgcreative-diagnostics.com

In the context of lipid peroxidation, the intrinsic pathway is often implicated. wikipedia.org Damage to mitochondria by lipid peroxidation products can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. wikipedia.orgmdpi.com This event triggers the formation of the apoptosome, a protein complex that activates initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. wikipedia.orgmdpi.com The process is tightly regulated, with various proteins playing roles in either promoting or inhibiting apoptosis. nih.gov

Redox Chemistry of this compound and Related Species

This compound is an oxidized derivative of α-tocopherol (vitamin E). Its formation occurs under conditions of oxidative stress, where the chromanol ring of α-tocopherol is destabilized. The redox chemistry of this compound is closely tied to that of its parent compound and other tocopherol derivatives.

The oxidation of α-tocopherol by peroxyl radicals can yield 8a-(alkyldioxy)tocopherones, which can then be hydrolyzed to α-tocopheryl quinone or be reduced back to α-tocopherol by antioxidants like ascorbic acid. nih.gov This represents a potential two-electron redox cycle. nih.gov The reduction of 8a-(alkyldioxy)tocopherones and related intermediates is pH-dependent. nih.gov

Table of Research Findings on this compound's Biochemical Activities

Table of Chemical Compounds

Intermediates in Redox Cycles

The formation of this compound is not a direct conversion from α-tocopherol but involves a series of reactive intermediates. While this compound itself is generally considered a terminal oxidation product rather than a participant in a reversible redox cycle, its precursors are key intermediates in the broader redox chemistry of vitamin E.

Free radical-mediated oxidation of α-tocopherol is initiated by the donation of its phenolic hydrogen to a lipid peroxyl radical, resulting in the formation of the α-tocopheroxyl radical . This radical is a central intermediate in the antioxidant cascade of vitamin E. The fate of the α-tocopheroxyl radical determines the subsequent oxidation products. In one major pathway, the α-tocopheroxyl radical can react with another lipid peroxyl radical. This coupling reaction can lead to the formation of 8a-(lipid-dioxy)-α-tocopherones, which are unstable and can hydrolyze to α-tocopherylquinone. researchgate.net

However, another significant pathway, particularly in more polar environments or liposomal systems, leads to the generation of epoxidized products. This pathway involves the formation of epoxyhydroperoxy-α-tocopherylquinones as precursors. researchgate.net These intermediates are then converted to the more stable 2,3- and 5,6-epoxy-α-tocopherylquinones , which are the specific compounds referred to as epoxytocopherones. researchgate.nettandfonline.com

Research on perfused rat livers subjected to oxidative stress has shown that the yields of α-tocopherol oxidation products, including 2,3-epoxy-α-tocopherolquinone and 5,6-epoxy-α-tocopherolquinone, are significantly increased after treatment with dilute acid. This suggests the presence of labile precursors, namely tocopherone and this compound precursors , in the biological system.

Studies on a putative two-electron redox cycle for vitamin E have identified the tocopherone cation (T+) as a key reducible intermediate. This cation is formed from the loss of the 8a-substituent from 8a-substituted tocopherones and can be reduced back to α-tocopherol by ascorbic acid. nih.gov While this cycle focuses on tocopherones, the underlying principle of intermediate formation is relevant to the broader landscape of α-tocopherol oxidation products.

The following table summarizes the key intermediates involved in the pathways leading to this compound formation.

| Intermediate | Precursor(s) | Subsequent Product(s) | Key Role |

| α-Tocopheroxyl radical | α-Tocopherol | 8a-(lipid-dioxy)-α-tocopherones, Epoxyhydroperoxy-α-tocopherylquinones | Central intermediate in the antioxidant action of vitamin E. |

| Epoxyhydroperoxy-α-tocopherylquinones | α-Tocopheroxyl radical, Lipid peroxyl radical | 2,3- and 5,6-epoxy-α-tocopherylquinones | Direct precursors to stable this compound isomers. |

| Tocopherone and this compound precursors | α-Tocopherol oxidation | α-Tocopherylquinone, Epoxy-α-tocopherylquinones | Labile intermediates that convert to quinone and epoxyquinone forms. |

The formation of various oxidation products of α-tocopherol, including epoxytocopherones, has been quantified in experimental systems. The table below, derived from data on the iron-initiated peroxidation of phosphatidylcholine (PC) in liposomes, illustrates the time-dependent formation of these products.

| Time (hours) | α-Tocopherol Consumed (µM) | 8a-(PC-dioxy)-α-tocopherones (µM) | α-Tocopherylquinone (µM) | 2,3-Epoxy-α-tocopherylquinone (µM) | 5,6-Epoxy-α-tocopherylquinone (µM) |

|---|---|---|---|---|---|

| 0 | 0 | 0 | 0 | 0 | 0 |

| 1 | 2.5 | 0.8 | 0.5 | 0.2 | 0.1 |

| 2 | 5.0 | 1.5 | 1.0 | 0.4 | 0.2 |

| 3 | 7.5 | 2.0 | 1.5 | 0.6 | 0.3 |

Data in the table is illustrative and based on trends reported in the literature, such as the study by Yamauchi et al. on the peroxidation of PC in liposomes. tandfonline.com

Electron Transfer Mechanisms

The formation of this compound is fundamentally a consequence of electron transfer reactions initiated by the antioxidant function of α-tocopherol. The primary mechanism is an outer sphere electron transfer , where an electron is transferred from the α-tocopherol molecule to a reactive oxygen species, typically a lipid peroxyl radical. libretexts.org This initial electron transfer generates the α-tocopheroxyl radical.

The subsequent reactions of the α-tocopheroxyl radical also involve electron transfer processes. The formation of epoxyhydroperoxy-α-tocopherylquinones, the precursors to epoxytocopherones, involves the reaction of the α-tocopheroxyl radical with a lipid peroxyl radical. This process can be viewed as a radical-radical coupling reaction, which inherently involves the reorganization of electrons to form new covalent bonds.

While a defined, reversible redox cycle involving this compound has not been established, the broader context of vitamin E redox chemistry provides insights. A proposed two-electron redox cycle for α-tocopherol involves its oxidation to 8a-substituted tocopherones and their subsequent reduction. nih.gov This reduction would require a two-electron transfer from a reducing agent, such as ascorbic acid, to the tocopherone intermediate. Although this compound is not the primary intermediate in this described cycle, the principle of two-electron transfer is a key mechanistic concept in the regeneration of tocopherols (B72186) from their oxidation products.

The electron transfer reactions involving α-tocopherol and its oxidation products can be summarized in the following table.

| Reaction Step | Electron Donor | Electron Acceptor | Mechanism Type | Resulting Intermediate/Product |

| Initiation of Antioxidant Activity | α-Tocopherol | Lipid Peroxyl Radical | Outer Sphere Electron Transfer | α-Tocopheroxyl Radical |

| Formation of this compound Precursors | α-Tocopheroxyl Radical | Lipid Peroxyl Radical | Radical-Radical Coupling | Epoxyhydroperoxy-α-tocopherylquinones |

| Hypothetical Regeneration from Tocopherones | Ascorbic Acid | Tocopherone Cation (T+) | Two-Electron Transfer | α-Tocopherol |

It is important to note that while the electron transfer mechanisms leading to the formation of this compound are relatively well-understood as part of the antioxidant action of vitamin E, there is currently limited evidence to suggest that this compound itself acts as an efficient electron donor or acceptor in biological redox cycles. Its formation is more indicative of the terminal phase of the antioxidant cascade under conditions of significant oxidative stress.

Advanced Analytical Methodologies for Epoxytocopherone Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating epoxytocopherone and related compounds from other vitamin E isomers and oxidation products. Both high-performance liquid chromatography and gas chromatography are pivotal in this field.

High-Performance Liquid Chromatography (HPLC) for this compound and its Oxidation Products

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of α-tocopherol and its derivatives due to its versatility and efficiency in separating non-volatile and thermally sensitive molecules. wikipedia.org

Reverse-phase HPLC (RP-HPLC) is the most common method for quantifying α-tocopherol and its oxidation products, such as α-tocopherylquinone. researchgate.net This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. bgsu.edu When coupled with electrochemical detection (ECD), this method offers exceptional sensitivity, allowing for the detection of compounds at the picogram level (50-100 pg) in biological samples. researchgate.net ECD is highly selective for compounds that can be oxidized or reduced, making it well-suited for the analysis of tocopherols (B72186) and their redox-active derivatives. antecscientific.com The detector measures the current resulting from the oxidation or reduction reactions of the analyte at an electrode surface, providing a signal that is directly proportional to the analyte's concentration. antecscientific.com This combination of RP-HPLC and ECD has been successfully used to measure α-tocopherol and its oxidation products in various biological matrices. researchgate.net

Table 1: Example Parameters for RP-HPLC-ECD Analysis of Tocopherol Oxidation Products

| Parameter | Value/Description |

| Column | Reverse-phase C18 (e.g., Ultrasphere-Si, LiChrosorb RP18) nih.govnih.govgerli.com |

| Mobile Phase | Hexane (B92381)/chloroform (B151607)/isopropanol (95:4.5:0.5, v/v/v) or Methanol (B129727)/water (98/2) nih.govnih.govgerli.com |

| Flow Rate | 0.4 - 1.5 mL/min nih.govnih.govgerli.com |

| Detection | Electrochemical Detector (ECD) researchgate.net |

| Detection Limit | ~0.2 pmol (for epoxy-α-tocopherylquinones) researchgate.netnih.gov |

To enhance the detection of certain oxidized forms of vitamin E, such as this compound and α-tocopherylquinone, which may not be as electrochemically active in their original state, post-column reduction techniques are employed. pickeringlabs.comactascientific.com This method involves passing the column eluent through a reactor after separation but before it reaches the detector. pickeringlabs.com In the reactor, a chemical reaction converts the analytes into a more easily detectable form. pickeringlabs.com

For the analysis of tocopherol oxidation products, a solid-phase post-column reactor containing a reducing agent like zinc or platinum is often used. researchgate.netnih.gov Zinc-catalyzed reduction is effective for detecting α-tocopherylquinone and epoxy-α-tocopherylquinones. researchgate.netnih.govresearchgate.net Platinum-catalyzed reduction, on the other hand, is used for detecting 8a-(lipid-dioxy)-α-tocopherones. researchgate.netnih.gov This on-line reduction step converts the quinones back to their electrochemically active hydroquinone (B1673460) forms, which can then be sensitively measured by an electrochemical detector. researchgate.netgerli.com This approach significantly improves the sensitivity and selectivity of the analysis for these specific oxidation products, with detection limits reported to be around 0.2 pmol. researchgate.netnih.gov

Reverse-Phase HPLC with Electrochemical Detection (ECD)

Gas Chromatography (GC) for Identification of Metabolites

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the identification and quantification of volatile and thermally stable metabolites of vitamin E. nih.govresearchgate.net For non-volatile compounds like tocopherols and their metabolites, a derivatization step is necessary to increase their volatility. nih.gov This typically involves converting polar functional groups, such as hydroxyl and carboxyl groups, into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov

GC-MS has been instrumental in identifying a range of vitamin E metabolites in urine and plasma. ucl.ac.ukresearchgate.net The technique separates compounds based on their boiling points and interaction with the stationary phase in a capillary column. creative-proteomics.com The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint for identification. wikipedia.org This method has been used to develop stable isotope dilution assays for α-tocopherol and its primary oxidation products, including 5,6-epoxy-α-tocopherolquinone and 2,3-epoxy-α-tocopherolquinone. nih.gov Furthermore, GC-MS analysis has been crucial in the study of major urinary metabolites like carboxyethyl-hydroxychromans (CEHCs) and has helped in the tentative identification of novel metabolites such as carboxymethylbutyl-hydroxychromans (CMBHCs). ucl.ac.uk

Table 2: Application of GC-MS in Vitamin E Metabolite Analysis

| Application | Key Findings | Reference |

| Metabolite Profiling in Urine | Confirmed CEHCs as major metabolites; detected α-tocopheronolactone (α-TL) and novel CMBHCs. | ucl.ac.uk |

| Oxidation Product Analysis | Developed stable isotope dilution assay for α-tocopherol, α-tocopherolquinone, and epoxy-α-tocopherolquinones. | nih.gov |

| Plasma Metabolite Measurement | Described an assay to measure α- and γ-tocopherol and their corresponding CEHC metabolites in human plasma. | researchgate.net |

Mass Spectrometry (MS) Applications

Mass spectrometry provides unparalleled sensitivity and specificity for the structural elucidation and quantification of analytes. When coupled with chromatographic separation, it becomes a definitive tool in metabolomics research.

Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a premier analytical technique for the highly sensitive and specific quantification of vitamin E and its metabolites in complex biological samples. wikipedia.orgnih.gov This method combines the separation power of liquid chromatography with the analytical precision of tandem mass spectrometry. wikipedia.org

In LC-MS/MS, after chromatographic separation, the analyte is ionized and the resulting "precursor" ion of a specific mass-to-charge ratio is selected. youtube.com This precursor ion is then fragmented in a collision cell, generating "product" ions. youtube.comshimadzu.com The instrument then detects these specific product ions, a process known as multiple reaction monitoring (MRM). This dual-stage mass analysis provides exceptional selectivity, significantly reducing background noise and enhancing sensitivity, making it ideal for detecting trace-level compounds in complex matrices like plasma or tissue homogenates. creative-proteomics.comspectroscopyonline.com LC-MS/MS has been successfully applied to quantify vitamin E metabolites with limits of detection in the low nanogram-per-milliliter to picogram-per-milliliter range. nih.gov The technique's ability to provide structural information through fragmentation patterns also aids in the confident identification of unknown metabolites. creative-proteomics.com

Multiple Reaction Monitoring (MRM) Methods

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a powerful mass spectrometry technique utilized for targeted quantitative analysis. proteomics.com.auwikipedia.org It offers exceptional sensitivity and selectivity, making it ideal for detecting trace levels of specific analytes like this compound in complex matrices such as plasma or tissue extracts. proteomics.com.au The technique is performed on a triple quadrupole mass spectrometer, which acts as a dual-stage mass filter to isolate a specific molecule and one of its characteristic fragment ions. proteomics.com.aulabce.com

The process involves:

Precursor Ion Selection: In the first quadrupole (Q1), a specific ion corresponding to the mass of the target analyte (the precursor ion) is selected from all ions entering the mass spectrometer.

Fragmentation: The selected precursor ion is then fragmented in the second quadrupole (Q2), which functions as a collision cell.

Product Ion Selection: In the third quadrupole (Q3), a specific, characteristic fragment ion (the product ion) is selected and all other fragments are filtered out. wikipedia.org

This specific precursor-to-product ion transition is highly characteristic of the target analyte, which minimizes background noise and chemical interference, thereby increasing the signal-to-noise ratio and providing excellent sensitivity. proteomics.com.aumtoz-biolabs.com For this compound analysis, a method would be developed where the protonated or adducted molecule [M+H]⁺ serves as the precursor ion, and a stable, high-intensity fragment ion generated upon collision-induced dissociation would be monitored as the product ion. By monitoring one or more of these specific transitions, MRM allows for the reliable quantification of this compound, even at very low concentrations. proteomics.com.au

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly effective for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In the context of this compound research, GC-MS is invaluable for structural elucidation and for detecting various vitamin E oxidation products. researchgate.net

The analytical workflow typically involves:

Derivatization: Since this compound is not sufficiently volatile for direct GC analysis, a chemical derivatization step is required. This process, often silylation, replaces active hydrogen atoms with trimethylsilyl (TMS) groups, increasing the molecule's volatility and thermal stability.

Gas Chromatographic Separation: The derivatized sample is injected into the GC, where it is vaporized. The components are then separated as they travel through a capillary column, eluting at different times (retention times) based on their boiling points and interactions with the column's stationary phase. scioninstruments.com

Mass Spectrometric Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are fragmented in a reproducible pattern that is characteristic of the molecule's structure. This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint." nih.gov

By comparing the obtained mass spectrum of a suspected this compound peak with established spectral libraries or by interpreting the fragmentation pattern, its structure can be confirmed. However, the high temperatures used in the GC injection port can sometimes cause thermal degradation of sensitive molecules, which is a potential complication that must be considered during method development. wikipedia.org GC-MS has been successfully used to identify a range of vitamin E metabolites in biological samples, such as urine, following deconjugation and derivatization steps. ucl.ac.uk

Electrospray Tandem Mass Spectrometry for Conjugated Metabolites

In biological systems, metabolites are often conjugated with polar molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion. The analysis of these conjugated metabolites of this compound requires a soft ionization technique that can transfer these large, fragile molecules into the gas phase without causing them to break apart.

Electrospray Ionization (ESI) is an ideal soft ionization method for this purpose. wikipedia.org It generates ions directly from a liquid solution, overcoming the propensity of macromolecules to fragment upon ionization. wikipedia.org When coupled with tandem mass spectrometry (MS/MS), ESI-MS/MS becomes a powerful tool for the structural characterization of conjugated metabolites. nih.gov

The analytical approach involves:

Liquid Chromatographic Separation: The biological extract is first separated using high-performance liquid chromatography (HPLC).

Electrospray Ionization: The eluent from the HPLC is directed into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, intact, charged ions of the conjugated metabolites are released into the gas phase.

Tandem Mass Spectrometry (MS/MS): A precursor ion corresponding to the entire conjugated metabolite is selected and fragmented. The resulting product ion spectrum reveals information about both the core this compound structure and the nature of the attached conjugate.

Research on vitamin E metabolism has utilized ESI-MS/MS to identify and characterize both sulphated and glucuronidated metabolites in human urine, confirming the presence of these metabolic pathways. ucl.ac.uknih.gov This technique is essential for mapping the complete metabolic fate of this compound in vivo.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's chemical structure. ebsco.com For a novel or isolated compound like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for complete structural assignment.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for the structural elucidation of this compound. This technique probes the vibrational frequencies of chemical bonds within a molecule, providing a unique spectral "fingerprint." nih.gov In the context of this compound research, FTIR is instrumental in confirming the presence of the defining epoxide group and monitoring the oxidative transformation of α-tocopherol.

Table 1: Expected Characteristic FTIR Absorption Bands in this compound Analysis

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance in Analysis |

| O-H (Phenolic) | ~3600-3200 | Decrease in intensity indicates modification of the chromanol ring from α-tocopherol. |

| C-H (Aliphatic) | ~2960-2850 | Present in both precursor and product; serves as an internal reference. |

| C-O (Epoxide Ring) | ~950-815 | Key indicator for the formation of this compound. Its presence confirms the oxidation product. |

| C-O (Aromatic Ether) | ~1275-1245 | Characteristic of the α-tocopherol chromanol structure; changes indicate oxidation. nih.gov |

UV/Visible Absorption and Fluorescence Spectroscopy

UV/Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for detecting and quantifying tocopherols and their derivatives. These methods rely on the principle that molecules with chromophores absorb light at specific wavelengths and can subsequently emit light (fluoresce). researchgate.netnotulaebotanicae.ro

α-Tocopherol exhibits a characteristic UV absorption maximum (λmax) around 292-298 nm. mdpi.com For detection, fluorescence spectroscopy is often preferred due to its higher sensitivity and selectivity, with typical excitation wavelengths around 290-296 nm and emission wavelengths at 325-330 nm. aocs.org

The oxidation of α-tocopherol to this compound involves significant alteration of the chromanol ring, which constitutes the primary chromophore. This structural change leads to shifts in the spectral properties. Studies on the photooxidation of tocopherols report the appearance of new absorption and fluorescence bands at wavelengths beyond 300 nm, which are associated with the formation of oxidation products. mdpi.com The synthesis of this compound can be induced by UV irradiation (e.g., at 254 nm), indicating that the compound and its precursors are photoactive. While specific spectral data for pure this compound is scarce, it is expected to have a different absorption and fluorescence profile compared to α-tocopherol, likely with a shift to longer wavelengths (a bathochromic shift) due to the altered electronic structure of the oxidized ring system.

Table 2: Typical Spectroscopic Properties for α-Tocopherol and Expected Changes for this compound

| Compound | UV Absorption (λmax) | Fluorescence Emission (λem) |

| α-Tocopherol | ~292 - 298 nm mdpi.com | ~325 - 330 nm aocs.org |

| This compound (Expected) | Shifted, likely >300 nm mdpi.com | Shifted, likely >330 nm mdpi.com |

Method Development and Validation for this compound Analysis

The development and validation of analytical methods are critical to ensure reliable and reproducible quantification of this compound. nih.gov High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, often coupled with various detectors for enhanced sensitivity and specificity. nih.govresearchgate.net

Method development for this compound typically involves separating it from α-tocopherol and other oxidation products like α-tocopheryl quinone. acs.orgnih.gov Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) chromatography have been successfully employed. NP-HPLC, using a silica-based column with a mobile phase such as hexane, chloroform, and isopropanol, has demonstrated excellent capability in separating multiple, structurally similar oxidation products in a single run. nih.govnih.gov For detection, a variable-wavelength UV detector is often sufficient, though fluorescence and mass spectrometry (MS) detectors are used for trace-level analysis in complex samples. aocs.orgnih.gov More advanced techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) offer higher resolution and precise mass data for definitive identification. acs.org

Validation is performed according to guidelines from the International Council for Harmonisation (ICH) to establish the method's suitability for its intended purpose. nih.govacs.org This involves assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness. acs.org

Robustness and Accuracy Assessments

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. For an HPLC method, these parameters could include mobile phase composition, pH, flow rate, and column temperature. For instance, a validated UPLC method for α-tocopherol was found to be robust against minor changes in flow rate and buffer pH but was sensitive to variations in temperature and the percentage of organic solvent in the mobile phase. innovareacademics.in

Accuracy refers to the closeness of the measured value to the true value. It is typically determined through recovery studies by spiking a blank matrix with a known amount of the analyte. For tocopherols and their derivatives, acceptable recovery is generally within the 70–120% range. mdpi.com In validated methods for α-tocopherol in various matrices, recovery rates are often above 80-90%, demonstrating the accuracy of the extraction and analytical procedures. mdpi.comnih.gov

Table 3: Representative Accuracy and Precision Data from Validated HPLC Methods for Tocopherols

| Analytical Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Reference |

| NP-HPLC-UV/Vis | Various Foods | 81.3 – 108.2 | < 10% | mdpi.com |

| RP-HPLC-Fluorescence/UV | Cereals | 90.2 – 110.1 | < 10% | nih.gov |

| RP-HPLC-DAD | Human Erythrocytes | 100.0 ± 2.0 | < 6.1% | nih.gov |

| UPLC-PDA | Pharmaceutical | 98 – 102 | < 2% | innovareacademics.in |

Detection Limits and Quantification in Complex Matrices (e.g., In Vitro Biological Systems)

Quantifying this compound in complex biological matrices, such as plasma or cell culture media, presents challenges due to potential interference from other components. researchgate.netresearchgate.net Therefore, sensitive and selective methods are required. The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. loesungsfabrik.dethermofisher.com

Various HPLC-based methods have achieved low detection limits for α-tocopherol oxidation products. The choice of detector significantly influences sensitivity. While UV detection is common, electrochemical detection (ECD) and fluorescence detection (FLD) offer superior sensitivity for trace analysis.

For example, an HPLC-ECD method developed for vitamin E oxidation products, including epoxy-α-tocopherylquinones, reported a detection limit of approximately 0.2 pmol. researchgate.net An NP-HPLC-UV method was able to detect α-tocopheroxide down to 0.01 µg per injection. nih.govnih.gov These methods have been successfully applied to quantify oxidation products in peroxidized human plasma and other biological samples, demonstrating their utility for in vitro research. researchgate.net

Table 4: Detection Limits for α-Tocopherol Oxidation Products Using Various HPLC Methods

| Analyte | Method | Detection Limit (LOD) | Matrix Application | Reference |

| Epoxy-α-tocopherylquinones | HPLC-ECD | ~0.2 pmol | Human Plasma | researchgate.net |

| α-Tocopheroxide (TO) | NP-HPLC-UV | 0.01 µ g/injection | - | nih.govnih.gov |

| α-Tocopheryl quinone (TQ) | HPLC-FLD | ~250 pg/injection | Human Serum | researchgate.net |

| α-Tocopherol | RP-HPLC-DAD | 0.1 µmol/L | Human Erythrocytes | nih.gov |

Stability Studies for this compound under Controlled Conditions

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors like heat, humidity, and light. innovareacademics.inresearchgate.net For this compound, this involves assessing its own stability and understanding the conditions that lead to its formation from α-tocopherol. Stability-indicating analytical methods, which can separate the compound from its degradation products, are crucial for these studies. researchgate.netinnovareacademics.in

Accelerated degradation studies use exaggerated storage conditions to speed up chemical degradation and predict shelf-life. acs.org For α-tocopherol and its derivatives, forced degradation is typically carried out under conditions of high heat, high humidity (e.g., 75% RH), and exposure to UV or visible light. researchgate.net

Heat: Studies show that the thermal degradation of α-tocopherol often follows first-order kinetics. For example, heating free α-tocopherol at 180°C leads to significant and rapid degradation. researchgate.net In one study, heating palm olein to 180°C for just 10 minutes resulted in a 56.6% reduction in α-tocopherol content, with nearly 100% loss after four heating cycles.

Light: α-Tocopherol is sensitive to light. When dissolved in solvents like hexane or methanol, α-tocopherol degrades significantly upon exposure to UV light. researchgate.net This photo-oxidation is a primary pathway for the formation of products like this compound. mdpi.com

Oxidation: As an antioxidant, α-tocopherol is inherently susceptible to oxidation. Stability studies often monitor its depletion in the presence of oxygen, which is accelerated by heat and light. acs.org The degradation products, including this compound, are then identified and quantified using a validated stability-indicating method, typically HPLC-MS.

Role of Epoxytocopherone in Oxidative Stress Research Models Non Clinical

In Vitro Cellular Models for Oxidative Stress Studies

The investigation of epoxytocopherone's effects on oxidative stress relies on well-established in vitro cellular models. These models allow researchers to simulate oxidative damage in a controlled setting and observe the specific molecular responses to the introduction of the compound.

The choice of cell line is critical for modeling specific physiological or pathological conditions. For oxidative stress studies, cell lines are selected based on their relevance to diseases where oxidative damage is a key factor.

HepG2 Cells: The human hepatoma (liver cancer) cell line, HepG2, is extensively used in toxicology and studies of hepatoprotective agents. nih.govmdpi.comnih.gov The liver is a central organ for metabolizing foreign compounds and is a primary site of oxidative stress. nih.gov HepG2 cells are therefore a relevant model for assessing how substances may protect against or contribute to liver cell damage induced by oxidative conditions. mdpi.comresearchgate.net

RAW 264.7 Cells: This murine macrophage cell line is a standard model for studying inflammation and immune responses, processes that are intrinsically linked to oxidative stress. kaomp.orgmdpi.com Macrophages produce reactive oxygen species (ROS) as part of the immune response to pathogens, but excessive ROS can lead to cellular damage. mdpi.comnih.gov Therefore, RAW 264.7 cells are ideal for investigating compounds that may modulate the redox balance in the context of inflammation. nih.govjpionline.org

The use of both HepG2 and RAW 264.7 cell lines has been proposed for conducting dose-response studies on this compound to clarify its biochemical activities.

Table 1: Common Cell Lines in Oxidative Stress Research

| Cell Line | Origin | Tissue Type | Justification for Use in Oxidative Stress Studies |

|---|---|---|---|

| HepG2 | Human | Liver (Hepatocellular Carcinoma) | Models liver metabolism and toxicity; used to test hepatoprotective effects against oxidative damage. nih.govmdpi.comresearchgate.net |

| RAW 264.7 | Mouse | Macrophage | Models immune response and inflammation, processes where ROS play a critical signaling and pathological role. kaomp.orgmdpi.comnih.gov |

To study the effects of a compound like this compound, oxidative stress must first be reliably induced in the cellular model. This is typically achieved by exposing the cells to a known oxidizing agent.

Hydrogen Peroxide (H₂O₂): The most common method for inducing acute oxidative stress in both HepG2 and RAW 264.7 cells is treatment with hydrogen peroxide. mdpi.comkaomp.orgmdpi.comjpionline.org H₂O₂ is a reactive oxygen species that can freely cross cell membranes and cause widespread damage to biomolecules, leading to increased intracellular ROS levels, lipid peroxidation, and ultimately, cell death if not neutralized. mdpi.comkaomp.orgmdpi.com Researchers use this model to test the capacity of a compound to mitigate H₂O₂-induced damage. mdpi.comrsc.org

Other Inducers: Other agents can be used to model different types of stress. For instance, ethanol (B145695) is sometimes used to induce oxidative damage in HepG2 cells to model alcohol-induced liver injury. nih.gov In RAW 264.7 cells, lipopolysaccharide (LPS) can be used to simulate an inflammatory response that involves the generation of ROS. nih.govresearchgate.net

Cell Line Selection and Justification (e.g., HepG2, RAW 264.7)

Mechanistic Studies of this compound in Modulating Cellular Redox Balance

Mechanistic studies aim to understand how this compound interacts with cellular components to influence the delicate balance between oxidants and antioxidants. This involves measuring its direct impact on ROS and its ability to protect cellular structures from oxidative damage.

A key measure of a compound's antioxidant potential is its ability to reduce intracellular ROS levels. rsc.org this compound is formed when its parent compound, α-tocopherol, is oxidized by ROS. However, its own ability to subsequently modulate ROS is not clearly established. Some reports suggest that the epoxide group can react with and neutralize free radicals, thus preventing oxidative damage to cellular components. Conversely, other analyses indicate that this compound lacks the antioxidant activity of its parent compound and may even contribute to oxidative stress. In a typical experimental setup, cells would be pre-treated with this compound, exposed to an inducer like H₂O₂, and then intracellular ROS levels would be measured using fluorescent probes to determine if the compound had a protective, neutral, or exacerbating effect. mdpi.comrsc.org

Lipid peroxidation is a primary consequence of oxidative stress, involving the degradation of lipids in cell membranes by ROS. mdpi.com This process compromises membrane integrity and can lead to cell death. mdpi.com The primary function of α-tocopherol is to act as a chain-breaking antioxidant that halts the propagation of lipid peroxidation. nih.gov

The role of this compound in this process is ambiguous. It is known to be a product formed during lipid peroxidation. Some studies suggest it could be used as an antioxidant in applications like food packaging to prevent lipid oxidation. However, other evidence suggests it may be involved in propagating lipid peroxidation or that its formation is simply a marker of vitamin E consumption during severe oxidative stress. The formation of epoxides from other lipids, such as cholesterol, is a known hallmark of oxidative damage to membranes. mdpi.com

Impact on Reactive Oxygen Species (ROS) Levels

Discrepancies in Reported Biochemical Activities

A significant challenge in defining the role of this compound is the presence of conflicting information regarding its fundamental biochemical properties. These discrepancies often stem from the different experimental contexts in which tocopherols (B72186) and their derivatives are studied.

Antioxidant vs. Inactive/Pro-oxidant: The most prominent discrepancy is whether this compound functions as an antioxidant. While some sources describe it as having antioxidant properties capable of neutralizing free radicals, others state it lacks this capacity and may even promote oxidative processes.